molecular formula C12H10Cl2N2O4 B162942 Mefenpyr CAS No. 135591-00-3

Mefenpyr

Cat. No. B162942
CAS RN: 135591-00-3
M. Wt: 317.12 g/mol
InChI Key: XEJNEDVTJPXRSM-UHFFFAOYSA-N
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Description

Mefenpyr is a member of the class of pyrazoles that is 4,5-dihydro-1H-pyrazole substituted by a 2,4-dichlorophenyl group, carboxy group, carboxy group and methyl group at positions 1,3,5 and 5, respectively . It is a foliar-acting safener of the pyrazoline chemical group .


Synthesis Analysis

The synthesis of Mefenpyr-diethyl involves an electrochemical reaction. In a simple undivided electrolysis cell with non-hazardous aqueous sodium iodide as supporting electrolyte and mediator, the synthetic method was developed .


Molecular Structure Analysis

The molecular formula of Mefenpyr is C12H10Cl2N2O4 . The molecular weight is 317.12 g/mol .


Chemical Reactions Analysis

Mefenpyr-diethyl undergoes various chemical reactions. For instance, it undergoes hydrolysis . Also, in the presence of mefenpyr-diethyl, the tolerance of Tausch’s goatgrass (Aegilops tauschii Coss.) to mesosulfuron-methyl significantly increased .


Physical And Chemical Properties Analysis

Mefenpyr-diethyl is a white to beige crystalline powder . More detailed physical and chemical properties can be found in the FAO specifications .

Scientific Research Applications

Stimulation Action in Plant Growth

Mefenpyr-diethyl, primarily known as a safener for cereal plants against herbicides, has been shown to stimulate growth in certain plant species. A study by Bianchi et al. (2020) demonstrated its positive impact on soybean and wheat plants, noting an increase in the number of tillers in wheat and height in soybean plants, along with a significant increase in dry matter and lipid content (Bianchi et al., 2020).

Protective Response to Herbicides in Plants

Research by Dias et al. (2021) highlighted the role of mefenpyr-diethyl as a safener, specifically in relation to the herbicide haloxyfop-methyl in bahiagrass. The study found that mefenpyr-diethyl reduced phytotoxicity and minimized reductions in plant height and dry biomass, demonstrating its protective qualities against herbicide stress (Dias et al., 2021).

Enhancing Glutathione S-Transferase Activity

Scalla and Roulet (2002) explored how mefenpyr-diethyl affects the activity of glutathione S-transferase (GST) in barley. They found that treatment with mefenpyr-diethyl significantly increased GST activity, suggesting its potential in enhancing the plant’s detoxification processes (Scalla & Roulet, 2002).

Alternative Application Methods in Wheat

Yuan et al. (2021) investigated the use of wheat seed dressing with mefenpyr-diethyl as an alternative to foliar spraying for controlling weed resistance. This study is important as it suggests different application methods and mechanisms of action for mefenpyr-diethyl in agricultural practices (Yuan et al., 2021).

Impact on Non-Target-Site-Based Resistance Pathways

A study by Duhoux et al. (2017) delved into the role of mefenpyr-diethyl in modifying the sensitivity of the weed Lolium sp. to herbicides. They discovered that mefenpyr-diethyl reduced the sensitivity of Lolium sp. to ALS-inhibiting herbicides, suggesting that it might influence non-target-site-based resistance pathways in weeds (Duhoux et al., 2017).

Sulfur Assimilation and Iron Deficiency Response in Barley

Bartucca et al. (2017) researched the effects of mefenpyr-diethyl on sulfur assimilation and iron deficiency responses in barley. Their findings indicate that mefenpyr-diethyl can activate sulfur reductive metabolism and regulate glutathione content, offering insights into the biochemical mechanisms of safening actions in plants (Bartucca et al., 2017).

Weed Control Efficacy in Wheat

Zand et al. (2010) assessed the efficacy of different herbicides, including mefenpyr-diethyl, for weed control in wheat. This study provides practical insights into the use of mefenpyr-diethyl in integrated weed management strategies (Zand et al., 2010).

Hydrolysis and Stability Analysis

Chnirheb et al. (2010) conducted a study on the hydrolysis of mefenpyr-diethyl, analyzing its stability in different pH and temperature conditions. This research is crucial for understanding the environmental fate and degradation of mefenpyr-diethyl (Chnirheb et al., 2010).

Efficacy in Wild Oat Control

King (2007) explored the efficacy of different formulations of mefenpyr-diethyl for controlling wild oat in malt barley, offering valuable information for the optimization of herbicide formulations in agricultural settings (King, 2007).

Mechanism of Action

Target of Action

Mefenpyr is a herbicide safener . It is used to protect crops from potential adverse effects of herbicides . The primary targets of Mefenpyr are the herbicides themselves . It works by selectively protecting crop plants from herbicide injury without affecting the herbicidal efficacy .

Mode of Action

Mefenpyr interacts with its targets (herbicides) through several actions :

Biochemical Pathways

Mefenpyr affects the biochemical pathways of herbicides in crops. It enhances the metabolism of herbicides, which involves the catalysis of aryl hydroxylation, cyclomethyl hydroxylation, N-demethylation, and O-demethylation of herbicide molecules . This process plays a very important role in the first stage of herbicide metabolism in plants .

Pharmacokinetics

Mefenpyr has a low aqueous solubility and is relatively volatile . It has a low potential for groundwater leaching . The compound is non-persistent in soil . Its solubilities and octanol-water partition coefficients seem to be the principal driving force in understanding its mobilities .

Result of Action

The result of Mefenpyr’s action is the reduction of herbicide-induced toxicity to crops and enhancement of the selectivity of herbicides in crops without affecting the efficacy of the herbicide . It only increases herbicide resistance to crop plants and has no effect on weeds . Therefore, the use of Mefenpyr can broaden the spectrum of herbicide .

Action Environment

Mefenpyr’s action, efficacy, and stability can be influenced by environmental factors. Common routes of dissipation for herbicides and applied safeners like Mefenpyr are surface run-off (erosion), hydrolysis, photolysis, sorption, leaching, volatilization, and microbial degradation . It is moderately persistent in aquatic systems . It is also worth noting that Mefenpyr can protect crops in addition to the target crop .

Safety and Hazards

Mefenpyr-diethyl is classified as long-term (chronic) aquatic hazard Category 2, which means it is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O4/c1-12(11(19)20)5-8(10(17)18)15-16(12)9-3-2-6(13)4-7(9)14/h2-4H,5H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNEDVTJPXRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869847
Record name 1-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mefenpyr

CAS RN

135591-00-3
Record name Mefenpyr
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135591-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefenpyr [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135591003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEFENPYR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H89W79622K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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